molecular formula C8H7N3O3 B3012293 2-(8-Oxo-7H-imidazo[1,2-a]pyrazin-3-yl)acetic acid CAS No. 2460756-19-6

2-(8-Oxo-7H-imidazo[1,2-a]pyrazin-3-yl)acetic acid

Cat. No.: B3012293
CAS No.: 2460756-19-6
M. Wt: 193.162
InChI Key: AARKJEBPJBIBQT-UHFFFAOYSA-N
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Description

2-(8-Oxo-7H-imidazo[1,2-a]pyrazin-3-yl)acetic acid is a heterocyclic compound with a molecular formula of C8H7N3O3 This compound is characterized by the presence of an imidazo[1,2-a]pyrazine core structure, which is a fused bicyclic system containing both imidazole and pyrazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-Oxo-7H-imidazo[1,2-a]pyrazin-3-yl)acetic acid typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Imidazo[1,2-a]pyrazine Core: This step involves the cyclization of appropriate precursors, such as 2-aminopyrazine and glyoxal, under acidic or basic conditions to form the imidazo[1,2-a]pyrazine core.

    Oxidation: The imidazo[1,2-a]pyrazine core is then oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce the oxo group at the 8-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(8-Oxo-7H-imidazo[1,2-a]pyrazin-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: Further oxidation can occur at different positions on the molecule, potentially leading to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the imidazo[1,2-a]pyrazine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

2-(8-Oxo-7H-imidazo[1,2-a]pyrazin-3-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or catalysts.

Mechanism of Action

The mechanism of action of 2-(8-Oxo-7H-imidazo[1,2-a]pyrazin-3-yl)acetic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The imidazo[1,2-a]pyrazine core can engage in hydrogen bonding, π-π stacking, and other interactions with biological macromolecules, influencing their activity and function.

Comparison with Similar Compounds

2-(8-Oxo-7H-imidazo[1,2-a]pyrazin-3-yl)acetic acid can be compared with other similar compounds, such as:

    Imidazo[1,2-a]pyrimidines: These compounds share a similar fused bicyclic structure but with a pyrimidine ring instead of a pyrazine ring. They are also known for their bioactivity and applications in medicinal chemistry.

    Pyrrolopyrazines: These compounds have a pyrrole ring fused to a pyrazine ring and are explored for their biological and material applications.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the acetic acid moiety, which can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

2-(8-oxo-7H-imidazo[1,2-a]pyrazin-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c12-6(13)3-5-4-10-7-8(14)9-1-2-11(5)7/h1-2,4H,3H2,(H,9,14)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AARKJEBPJBIBQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2C(=O)N1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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